Cas no 741-67-3 ([1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione,1,2,3,7,8-pentahydroxy-)

[1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione,1,2,3,7,8-pentahydroxy- structure
741-67-3 structure
Product Name:[1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione,1,2,3,7,8-pentahydroxy-
CAS No:741-67-3
MF:C14H6O9
MW:318.192044734955
CID:568552
PubChem ID:135426515
Update Time:2025-04-19

[1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione,1,2,3,7,8-pentahydroxy- Chemical and Physical Properties

Names and Identifiers

    • [1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione,1,2,3,7,8-pentahydroxy-
    • flavellagic acid
    • (1)Benzopyrano(5,4,3-cde)(1)benzopyran-5,10-dione, 1,2,3,7
    • [1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione-1,2,3,7,8-pentahydroxy
    • 1,2,3,7,8-pentahydroxy-4,9-dioxa-pyren-5,10-dione
    • 1,2,3,7,8-Pentahydroxy-chromeno[5,4,3-cde]chromen-5,10-dion
    • 1,2,3,7,8-pentahydroxy-chromeno[5,4,3-cde]chromene-5,10-dione
    • CHEBI:1176186
    • Flavellagsaeure
    • NCI60_002950
    • NSC335996
    • BDBM50339128
    • NSC-335996
    • NSC 335996
    • 1,2,3,7,8-PENTAHYDROXY(1)BENZOPYRANO(5,4,3-CDE)(1)BENZOPYRAN-5,10-DIONE
    • (1)Benzopyrano(5,4,3-cde)(1)benzopyran-5,10-dione, 1,2,3,7,8-pentahydroxy-
    • CHEMBL1688543
    • [1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione, 1,2,3,7,8-pentahydroxy-
    • 741-67-3
    • DTXSID60225010
    • YZX6YN0KUZ
    • UNII-YZX6YN0KUZ
    • pentahydroxy[?]dione
    • Inchi: 1S/C14H6O9/c15-3-1-2-4-5-6(14(21)23-11(4)7(3)16)8(17)9(18)10(19)12(5)22-13(2)20/h1,15-19H
    • InChI Key: ZFLBHPZBJRWSJR-UHFFFAOYSA-N
    • SMILES: OC1C(O)=C2OC(C3C4C2=C(C(=O)OC=4C(O)=C(O)C=3O)C=1)=O

Computed Properties

  • Exact Mass: 318.00118176g/mol
  • Monoisotopic Mass: 318.00118176g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 0
  • Complexity: 933
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 154Ų
Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD